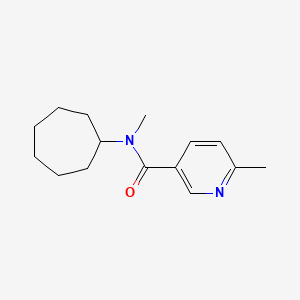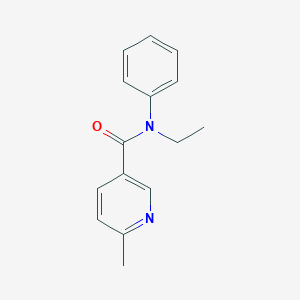
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide (also known as EPM or Etifoxine) is a synthetic anxiolytic compound that has been extensively studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders.
Mécanisme D'action
The exact mechanism of action of EPM is not completely understood. However, it is thought to act on the GABAergic system by enhancing GABAergic neurotransmission. This leads to anxiolytic and sedative effects, as well as neuroprotective effects.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, decrease glutamatergic neurotransmission, and increase BDNF levels. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
EPM has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in both preclinical and clinical settings, so there is a large body of literature on its effects. Another advantage is that it has a relatively low toxicity profile. However, one limitation is that it has a short half-life, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on EPM. One direction is to further elucidate its mechanism of action, particularly with regard to its effects on the GABAergic system. Another direction is to study its potential therapeutic effects in other disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, further research is needed to determine the optimal dosing and administration of EPM for different disorders.
Méthodes De Synthèse
EPM is synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reacted with phenylmagnesium bromide to yield the final product.
Applications De Recherche Scientifique
EPM has been extensively studied for its potential therapeutic effects in treating anxiety, depression, and other related disorders. In preclinical studies, EPM has been shown to have anxiolytic, antidepressant, and neuroprotective effects. In clinical trials, EPM has been shown to be effective in treating anxiety disorders, including generalized anxiety disorder and adjustment disorder with anxiety.
Propriétés
IUPAC Name |
N-ethyl-6-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17(14-7-5-4-6-8-14)15(18)13-10-9-12(2)16-11-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFUCHRPIJGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

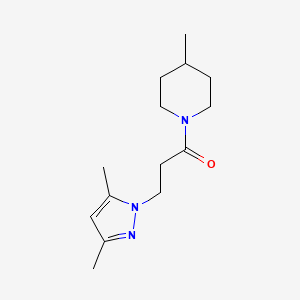

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7506769.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)
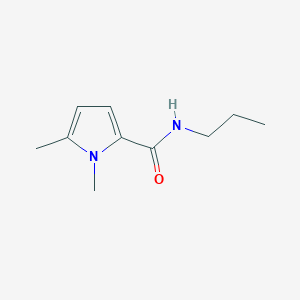
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
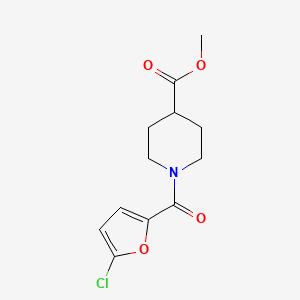
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
![[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7506824.png)


